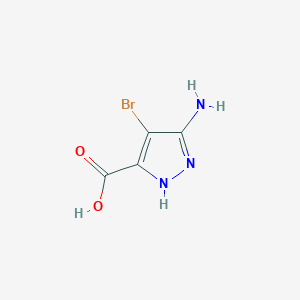

3-amino-4-bromo-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-amino-4-bromo-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O2/c5-1-2(4(9)10)7-8-3(1)6/h(H,9,10)(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCEKKLHVSKHWEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1N)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404568 | |

| Record name | 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092683-01-6 | |

| Record name | 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid: A Key Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a multitude of therapeutic agents.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a privileged scaffold in drug design. Among the vast family of pyrazole derivatives, 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid stands out as a particularly valuable intermediate. The strategic placement of the amino, bromo, and carboxylic acid functionalities on the pyrazole ring provides three distinct points for molecular elaboration, enabling the exploration of vast chemical space in the quest for novel drug candidates. This trifunctionalized pyrazole is a key building block for the synthesis of potent inhibitors of kinases, proteases, and other enzymes implicated in a range of pathologies, including cancer, inflammation, and infectious diseases.[2]

This in-depth technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for this compound. Moving beyond a mere recitation of procedural steps, this document delves into the underlying chemical principles, offering field-proven insights into the causality behind experimental choices and ensuring that each described protocol is a self-validating system.

Proposed Synthetic Pathway: A Retro-Synthetic Analysis

A logical and efficient synthesis of this compound can be envisioned starting from a readily available precursor, 3-amino-1H-pyrazole-5-carboxylic acid. The proposed forward synthesis involves a direct and regioselective bromination of this starting material.

Caption: Proposed synthetic pathway for the target molecule.

This approach is predicated on the principle that the pyrazole ring is susceptible to electrophilic substitution, and the directing effects of the existing amino and carboxylic acid groups can be leveraged to achieve the desired regiochemistry at the C4 position. The amino group is an activating group, while the carboxylic acid group is a deactivating group. The C4 position is electronically enriched and sterically accessible, making it the most probable site for electrophilic attack.

Core Synthesis Protocol: From Precursor to Product

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Part 1: Synthesis of the Starting Material: 3-amino-1H-pyrazole-5-carboxylic acid

While 3-amino-1H-pyrazole-5-carboxylic acid is commercially available, for completeness, a common synthetic route starting from ethyl cyanoacetate and hydrazine is outlined below. This involves a cyclization reaction to form the pyrazole ring.[3]

Experimental Protocol: Synthesis of 3-amino-1H-pyrazole-5-carboxylic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl cyanoacetate (1 equivalent) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction is expected.

-

Reflux: After the initial reaction subsides, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, ethyl 3-amino-1H-pyrazole-5-carboxylate, will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.

-

Hydrolysis: Suspend the isolated ethyl ester in an aqueous solution of sodium hydroxide (2-3 equivalents) and heat to reflux for 2-3 hours to hydrolyze the ester to the carboxylic acid.

-

Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 3-4. The desired product, 3-amino-1H-pyrazole-5-carboxylic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Part 2: Regioselective Bromination of 3-amino-1H-pyrazole-5-carboxylic acid

The key step in this synthesis is the selective introduction of a bromine atom at the C4 position of the pyrazole ring. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation, as it provides a source of electrophilic bromine under relatively mild conditions.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask protected from light, dissolve 3-amino-1H-pyrazole-5-carboxylic acid (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise at 0 °C (ice bath). The reaction is typically rapid.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is usually complete within 1-2 hours.

-

Work-up and Purification: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Table 1: Summary of Reaction Parameters

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Ethyl cyanoacetate, Hydrazine hydrate | Ethanol | Reflux | 4-6 | 75-85 (ester) |

| 2 | Ethyl 3-amino-1H-pyrazole-5-carboxylate | NaOH (aq) | Reflux | 2-3 | 90-95 |

| 3 | 3-amino-1H-pyrazole-5-carboxylic acid | NBS, Acetonitrile | 0 to RT | 1-2 | 80-90 |

Mechanistic Insights: The Rationale Behind the Regioselectivity

The high regioselectivity of the bromination reaction at the C4 position is a direct consequence of the electronic nature of the substituted pyrazole ring.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid

Introduction

3-amino-4-bromo-1H-pyrazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyrazole core, substituted with an amino group, a bromine atom, and a carboxylic acid, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. Understanding the physicochemical properties of this compound is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and purification strategies to formulation and bioavailability of its derivatives. This guide provides an in-depth exploration of the key physicochemical characteristics of this compound, complete with detailed experimental protocols for their determination.

Chemical and Physical Properties

A foundational understanding of a molecule begins with its basic chemical and physical properties. These parameters provide a snapshot of the compound's identity and general behavior.

| Property | Value | Source |

| Molecular Formula | C4H4BrN3O2 | [1] |

| Molecular Weight | 205.997 g/mol | [1] |

| Exact Mass | 204.949 g/mol | [1] |

| Calculated LogP | 0.38270 | [1] |

| Appearance | Solid (predicted) | General knowledge |

| CAS Number | 1092683-01-6 | [2] |

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

This method relies on the precise observation of the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation: Finely powder a small amount of this compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Begin heating the apparatus. A rapid heating rate can be used for an initial approximate determination. For an accurate measurement, the heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is T1-T2.

Figure 1: Workflow for Melting Point Determination.

Solubility Profile

The solubility of a compound in various solvents is a crucial parameter for its synthesis, purification, and formulation. This compound is reported to have low solubility but is soluble in water, alcohols, and acids at room temperature[2].

Experimental Protocol: Qualitative Solubility Testing

This protocol provides a systematic approach to determining the solubility of a compound in a range of common laboratory solvents.

Methodology:

-

Solvent Selection: Prepare a set of test tubes, each containing 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO3).

-

Sample Addition: To each test tube, add a small, pre-weighed amount of this compound (e.g., 10 mg).

-

Mixing: Vigorously shake or vortex each test tube for 30 seconds.

-

Observation: Observe each tube for the dissolution of the solid. If the solid dissolves, the compound is soluble in that solvent at the tested concentration.

-

Classification: Based on the results, classify the compound's solubility. Solubility in aqueous acid or base suggests the presence of basic or acidic functional groups, respectively.

Figure 2: Workflow for Qualitative Solubility Testing.

Acidity Constant (pKa) Estimation

The pKa value(s) quantify the acidity of the ionizable groups in a molecule. For this compound, both the carboxylic acid and the amino group are expected to have distinct pKa values. The carboxylic acid group will have a pKa in the acidic range, while the protonated amino group will have a pKa in the basic range.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining pKa values by monitoring the pH of a solution as a titrant is added.

Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent if water solubility is low.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration (Acidic pKa): Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.

-

Titration (Basic pKa): To determine the pKa of the conjugate acid of the amino group, first, acidify the sample solution with a known excess of a strong acid (e.g., 0.1 M HCl) and then titrate with the standardized strong base.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For a more accurate determination, a derivative plot (ΔpH/ΔV vs. V) can be used to identify the equivalence point.

Sources

3-amino-4-bromo-1H-pyrazole-5-carboxylic acid CAS number 1092683-01-6

An In-depth Technical Guide to 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid (CAS: 1092683-01-6)

Authored by: A Senior Application Scientist

Foreword: The Pyrazole Scaffold - A Cornerstone of Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its unique electronic properties and versatile substitution patterns allow for the generation of vast chemical libraries with diverse biological activities.[3][4] Compounds incorporating the pyrazole ring have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and antiviral agents, among others.[1][3][5] This guide focuses on a specific, highly functionalized derivative: this compound. With three distinct and reactive functional groups—an amine, a bromine atom, and a carboxylic acid—this molecule represents a powerful and versatile building block for the synthesis of complex molecular architectures and novel chemical entities. This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of its properties, synthesis, reactivity, and potential applications.

Core Molecular Profile and Physicochemical Properties

This compound is a trifunctional heterocyclic compound. The strategic placement of the amino, bromo, and carboxylic acid groups on the pyrazole core provides multiple points for synthetic diversification, making it a valuable intermediate in organic synthesis.

Structural and Physicochemical Data

A summary of the key computed and physical properties for this compound is presented below. These parameters are crucial for predicting its behavior in various chemical environments, including solubility, membrane permeability, and reactivity.

| Property | Value | Source |

| CAS Number | 1092683-01-6 | [6][7][8][9] |

| Molecular Formula | C₄H₄BrN₃O₂ | [6] |

| Molecular Weight | 205.997 g/mol | [6] |

| Exact Mass | 204.94900 Da | [6] |

| InChIKey | SCEKKLHVSKHWEY-UHFFFAOYSA-N | [6] |

| Canonical SMILES | Nc1n[nH]c(C(=O)O)c1Br | [6] |

| Polar Surface Area (PSA) | 92.73 Ų | [6] |

| LogP | 0.38270 | [6] |

| HS Code | 2933199090 | [6] |

Molecular Structure Visualization

The structural arrangement of the functional groups is key to the molecule's utility. The diagram below illustrates the connectivity and spatial relationship of the atoms.

Caption: Structure of this compound.

Synthesis and Reactivity Profile

The synthesis of polysubstituted pyrazoles is a well-established area of organic chemistry.[10][11] The specific arrangement of substituents in this compound can be achieved through a logical sequence of reactions, starting from simpler precursors.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A plausible synthetic route involves the initial formation of a 3-aminopyrazole-5-carboxylic acid derivative, followed by a regioselective bromination step. The primary method for constructing the pyrazole ring is the cyclocondensation of a hydrazine with a 1,3-dielectrophile.[2][10]

Caption: Key reaction pathways for each functional group.

-

The Amino Group (C3): As a nucleophile, it readily undergoes acylation, sulfonylation, and alkylation. It can also be diazotized and converted to other functional groups via Sandmeyer-type reactions.

-

The Bromo Group (C4): This site is primed for modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of aryl, vinyl, alkynyl, or amino substituents. Lithium-halogen exchange can also generate a nucleophilic C4-lithiated species for reaction with various electrophiles. [12]* The Carboxylic Acid Group (C5): Standard transformations include esterification, reduction to an alcohol, or conversion to an acyl chloride followed by reaction with nucleophiles. Most importantly, it allows for amide bond formation, a critical linkage in many biologically active molecules.

Spectroscopic Characterization

While a dedicated experimental spectrum for this specific CAS number is not widely published, a robust prediction of its key spectroscopic features can be made based on established principles and data from analogous structures. [13]

Predicted ¹H and ¹³C NMR Data

The following table summarizes the expected chemical shifts for this compound in DMSO-d₆.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ¹H | 12.0 - 14.0 | Broad Singlet | 1H | COOH |

| ¹H | 11.0 - 13.0 | Broad Singlet | 1H | N1-H |

| ¹H | 5.0 - 6.5 | Broad Singlet | 2H | C3-NH₂ |

| ¹³C | ~160 | Singlet | C=O | Carboxylic acid carbonyl |

| ¹³C | ~145 | Singlet | C3 | Carbon bearing the amino group |

| ¹³C | ~135 | Singlet | C5 | Carbon bearing the carboxyl group |

| ¹³C | ~95 | Singlet | C4 | Carbon bearing the bromine atom |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5–10 mg of the compound and dissolve it in approximately 0.6–0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the presence of exchangeable protons).

-

Instrument Parameters (400 MHz):

-

Pulse Sequence: Standard single-pulse for ¹H; proton-decoupled for ¹³C.

-

Acquisition Time: 2–4 seconds.

-

Relaxation Delay: 1–5 seconds (longer for ¹³C).

-

Number of Scans: 16–64 for ¹H; 1024 or more for ¹³C to achieve adequate signal-to-noise.

-

Temperature: 298 K (25 °C).

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectrum using the residual solvent peak.

Applications in Research and Drug Development

The true value of this compound is its role as a versatile scaffold for constructing libraries of potential drug candidates. The pyrazole carboxylic acid moiety is a known pharmacophore found in compounds with a wide range of biological activities. [1][3][4][5]

Scaffold for Medicinal Chemistry

The trifunctional nature of the molecule allows for a "three-dimensional" exploration of chemical space. Each functional group can be independently modified to optimize properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).

Caption: Elaboration of the core scaffold into diverse chemical libraries.

Intermediate in Agrochemicals

Substituted pyrazole carboxamides are a cornerstone of the modern agrochemical industry. For instance, the related compound 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a key intermediate in the synthesis of the blockbuster insecticide chlorantraniliprole. [14][15]The structural motifs present in this compound make it a highly relevant starting material for the synthesis of novel pesticides and herbicides.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in chemical synthesis. Its inherent trifunctionality provides a robust platform for generating molecular diversity, enabling scientists to systematically probe structure-activity relationships. For researchers in drug discovery and agrochemical development, this molecule offers a reliable and versatile starting point for the design and synthesis of next-generation active ingredients. Its well-defined reactivity and the established importance of the pyrazole core ensure its continued relevance in the advancement of chemical science.

References

- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.

- Knochel, P., et al. (2010).

- MDPI. (2023).

- Bräse, S., et al. (n.d.). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- ResearchGate. (2025).

- Ingenta Connect. (2021).

- ResearchGate. (n.d.). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions.

- Chemsrc. (2025). CAS#:1092683-01-6 | 3-Amino-4-bromo-1H-pyrazol-5-carboxylic acid.

- PubMed. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide.

- NIH. (n.d.).

- MDPI. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.

- Made-in-China.com. (n.d.). 3-AMino-4-broMo-1H-pyrazol-5-carboxylic acid CAS NO.1092683-01-6.

- ChemBK. (2024). 3-Amino-4-bromopyrazole-5-carboxylic acid.

- Echemi. (n.d.). Index Suppliers Goods by 1 - page 10231.

- LookChem.com. (n.d.). 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid CAS 500011-86-9.

- Guidechem. (n.d.). How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid?

- Benchchem. (n.d.).

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 5. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS#:1092683-01-6 | 3-Amino-4-bromo-1H-pyrazol-5-carboxylic acid | Chemsrc [chemsrc.com]

- 7. 3-AMino-4-broMo-1H-pyrazol-5-carboxylic acid, CasNo.1092683-01-6 Jiangsu Congzhong Chemical Co., Ltd. China (Mainland) [congzhongg.lookchem.com]

- 8. chembk.com [chembk.com]

- 9. echemi.com [echemi.com]

- 10. mdpi.com [mdpi.com]

- 11. Pyrazole synthesis [organic-chemistry.org]

- 12. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. haihangchem.com [haihangchem.com]

- 15. Page loading... [guidechem.com]

An In-depth Technical Guide to 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid: A Versatile Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid, a heterocyclic building block with significant potential for researchers, medicinal chemists, and drug development professionals. We will delve into its molecular structure, plausible synthetic routes, chemical reactivity, and its emerging role as a privileged scaffold in the design of targeted therapeutics.

Introduction: The Pyrazole Core in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for diverse pharmacophores have led to its incorporation into a multitude of approved drugs.[1] The aminopyrazole moiety, in particular, is a recognized "hinge-binder" for protein kinases, a critical class of enzymes often dysregulated in cancer and inflammatory diseases.[2] The subject of this guide, this compound, combines the advantageous features of the aminopyrazole core with strategically placed functional groups—a bromine atom and a carboxylic acid—that serve as valuable handles for further chemical elaboration.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a pyrazole ring substituted with an amino group at the C3 position, a bromine atom at the C4 position, and a carboxylic acid at the C5 position. This arrangement of functional groups imparts a unique combination of reactivity and potential for directed molecular interactions.

| Property | Value | Source |

| CAS Number | 1092683-01-6 | [3] |

| Molecular Formula | C₄H₄BrN₃O₂ | [3] |

| Molecular Weight | 206.00 g/mol | [4] |

| InChIKey | SCEKKLHVSKHWEY-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1(=C(C(=O)O)NN=C1N)Br | [3] |

| LogP (Predicted) | 0.38270 | [3] |

| PSA (Polar Surface Area) | 92.73 Ų | [3] |

digraph "3_amino_4_bromo_1H_pyrazole_5_carboxylic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atom nodes N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; H_N1 [label="H", pos="0,2.2!"]; NH2_N [label="N", pos="-2.6,-1.25!"]; H1_NH2 [label="H", pos="-3.2,-0.7!"]; H2_NH2 [label="H", pos="-3.2,-1.8!"]; Br [label="Br", pos="0,-2.5!"]; C_COOH [label="C", pos="2.6,-1.25!"]; O1_COOH [label="O", pos="3.2,-0.7!"]; O2_COOH [label="O", pos="2.6,-2.2!"]; H_COOH [label="H", pos="3.2,-2.7!"];

// Bonds N1 -- N2 [label=""]; N2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- N1 [label=""]; N1 -- H_N1 [label=""]; C3 -- NH2_N [label=""]; NH2_N -- H1_NH2 [label=""]; NH2_N -- H2_NH2 [label=""]; C4 -- Br [label=""]; C5 -- C_COOH [label=""]; C_COOH -- O1_COOH [label="="]; C_COOH -- O2_COOH [label=""]; O2_COOH -- H_COOH [label=""];

}

Caption: 2D structure of this compound.

Predicted Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

-

δ 13.0-14.0 (br s, 1H): Carboxylic acid proton (-COOH).

-

δ 7.0-8.0 (br s, 2H): Amino protons (-NH₂).

-

δ 12.0-13.0 (br s, 1H): Pyrazole N-H proton. Note: The chemical shifts of exchangeable protons (N-H and O-H) are highly dependent on solvent, concentration, and temperature.

¹³C NMR (101 MHz, DMSO-d₆):

-

δ 160-165: Carboxylic acid carbonyl carbon (-COOH).

-

δ 150-155: C3-NH₂ carbon.

-

δ 140-145: C5-COOH carbon.

-

δ 90-95: C4-Br carbon.

IR (KBr, cm⁻¹):

-

3400-3200: N-H and O-H stretching (broad).

-

1700-1680: C=O stretching (carboxylic acid).

-

1620-1580: N-H bending and C=N stretching.

Mass Spectrometry (ESI-MS):

-

[M-H]⁻: m/z 203.9, 205.9 (corresponding to the bromine isotopes).

-

[M+H]⁺: m/z 205.9, 207.9 (corresponding to the bromine isotopes).

Synthesis and Experimental Protocols

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthesis Workflow

Caption: Proposed three-step synthesis workflow.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 3-amino-1H-pyrazole-5-carboxylate

-

To a solution of diethyl 2-amino-3-oxosuccinate (1.0 eq) in ethanol (5 mL/mmol), add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Synthesis of Ethyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate

-

Dissolve ethyl 3-amino-1H-pyrazole-5-carboxylate (1.0 eq) in acetonitrile (10 mL/mmol).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

Step 3: Synthesis of this compound (Hydrolysis)

-

Dissolve the crude ethyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate in a mixture of ethanol and 2M aqueous sodium hydroxide (1:1 v/v).

-

Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 2M hydrochloric acid.

-

The resulting precipitate is the target compound. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Chemical Reactivity and Role in Drug Design

The trifunctional nature of this compound makes it a highly versatile building block.

-

Amino Group (C3): The primary amino group can be acylated, alkylated, or used in condensation reactions to introduce a wide variety of substituents. In the context of kinase inhibitors, this amino group often forms a crucial hydrogen bond with the hinge region of the enzyme's ATP-binding pocket.[2]

-

Bromo Group (C4): The bromine atom can be utilized in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl groups. This allows for the exploration of the solvent-exposed regions of a binding pocket to enhance potency and selectivity. However, in some cases, a bulky substituent at this position can be detrimental to activity.[8]

-

Carboxylic Acid (C5): The carboxylic acid can be converted to esters, amides, or other derivatives. This is a common strategy to modulate physicochemical properties such as solubility and cell permeability, or to introduce additional points of interaction with a biological target.

Caption: Reactivity and derivatization potential of the scaffold.

Safety and Handling

A specific safety data sheet (SDS) for this compound is not widely available. However, based on the SDS of closely related compounds such as 3-amino-4-bromopyrazole and other brominated pyrazole derivatives, the following precautions are recommended:[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[11]

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.[9]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[9]

-

If inhaled: Move the person into fresh air.[9]

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[9]

-

In all cases of exposure, consult a physician.[9]

-

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

This compound represents a highly valuable and versatile building block for drug discovery and development. Its trifunctional nature allows for systematic and diverse chemical modifications, making it an ideal starting point for the synthesis of compound libraries targeting a wide range of biological targets, particularly protein kinases. While detailed experimental data for this specific compound is sparse in the public domain, this guide provides a robust framework based on established chemical principles and data from analogous structures to aid researchers in its synthesis, characterization, and application.

References

- Capot Chemical Co., Ltd. (2015). MSDS of 3-Amino-4-bromopyrazole.

- Acros PharmaTech Limited. (2018). SAFETY DATA SHEET: 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.

- Chemsrc. (2025). CAS#:1092683-01-6 | 3-Amino-4-bromo-1H-pyrazol-5-carboxylic acid.

- Fisher Scientific. (2023). SAFETY DATA SHEET: 4-Bromo-3-methyl-1H-pyrazol-5-amine hydrobromide.

- CymitQuimica. (2023). Safety Data Sheet: 5-Amino-4-bromo-3-methylpyrazole hydrobromide.

- Angene Chemical. (2025). Safety Data Sheet: 4-Bromo-1H-pyrazole-3-carboxamide.

- ChemBK. (2024). 3-Amino-4-bromopyrazole-5-carboxylic acid.

- ChemicalBook. 1-H-pyrazole-4-carboxylic acid,3-broMo,ethyl ester synthesis.

- Google Patents. (2015). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.

- Bajorath, J., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Engel, M., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(21), 6649.

- Sigma-Aldrich. 3-Bromo-1H-pyrazole-5-carboxylic acid.

- Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2457-2469.

- ResearchGate.

- Google Patents. (1970). DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles.

- Barret, R., et al. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 24(18), 3244.

- Organic Syntheses. 3(5)-aminopyrazole.

- AChemBlock. 3-Bromo-1H-pyrazole-5-carboxylic acid 95%.

- Di Mauro, G., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(18), 6667.

- Watson, D. A., et al. (2017). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method.

- Abdel-Aziz, M., et al. (2019). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 24(21), 3878.

- BLD Pharm. 5-Amino-4-bromo-1H-pyrazole-3-carboxylic acid.

- Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5126-5131.

Sources

- 1. This compound - CAS:351990-74-4 - Sunway Pharm Ltd [3wpharm.com]

- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS#:1092683-01-6 | 3-Amino-4-bromo-1H-pyrazol-5-carboxylic acid | Chemsrc [chemsrc.com]

- 4. chembk.com [chembk.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1-H-pyrazole-4-carboxylic acid,3-broMo,ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 7. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]

- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. capotchem.cn [capotchem.cn]

- 10. fishersci.fr [fishersci.fr]

- 11. static.cymitquimica.com [static.cymitquimica.com]

The Pyrazole Core: A Technical Guide to its Discovery, Synthesis, and Enduring Legacy in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents one of medicinal chemistry's most vital and versatile scaffolds.[1][2] From its initial synthesis in the late 19th century, which ushered in the era of synthetic therapeutics, to its central role in modern blockbuster drugs, the pyrazole nucleus has proven to be a "privileged scaffold" in drug discovery.[3][4] Its structural and electronic properties allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles to engage a wide array of biological targets. This guide provides a comprehensive technical overview of the pyrazole's journey, beginning with its foundational discovery and the seminal Knorr synthesis. It further explores the evolution of synthetic methodologies, delves into the landmark development of pyrazole-based drugs like Antipyrine and the rationally designed COX-2 inhibitor Celecoxib, and culminates in a survey of its contemporary importance across multiple therapeutic areas. This document is intended for professionals in the chemical and pharmaceutical sciences, offering field-proven insights, detailed experimental context, and a robust framework for understanding the enduring impact of this essential heterocycle.

Part 1: The Genesis of a Scaffold - The Knorr Synthesis of 1883

The story of the pyrazole is inextricably linked to the birth of the modern pharmaceutical industry. In an era dominated by natural product-derived medicines, the late 19th century saw chemists actively seeking synthetic alternatives to complex natural compounds like quinine. It was within this context of therapeutic innovation that German chemist Ludwig Knorr made a discovery that would resonate for over a century.

Ludwig Knorr and the First Pyrazole

In 1883, Ludwig Knorr reported the first synthesis of a substituted pyrazole derivative.[5][6] This was not merely an academic curiosity; the compound he created, later named Antipyrine (or phenazone), was found to possess potent analgesic and antipyretic properties.[7][8] The synthesis of Antipyrine marked a pivotal moment, becoming one of the very first synthetic molecules to be commercialized as a drug and achieving widespread use until the rise of Aspirin.[7][9] Knorr himself coined the term "pyrazole" in 1883 to describe the new heterocyclic system he had uncovered.[1][10]

The Foundational Reaction: Knorr Pyrazole Synthesis

The classic method developed by Knorr, and which now bears his name, is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[11][12] The elegance of this reaction lies in its simplicity and efficiency, providing direct access to the pyrazole core. The mechanism involves an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[11]

The versatility of the Knorr synthesis stems from the accessibility of the starting materials. By varying the substituents on both the 1,3-dicarbonyl and the hydrazine, a vast library of pyrazole derivatives can be generated, a feature that has been exploited by medicinal chemists for decades.

Experimental Protocol: Knorr's 1883 Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol is adapted from the seminal 1883 publication by Ludwig Knorr, which laid the groundwork for pyrazole chemistry.[5][6] The causality behind the experimental choices is rooted in the fundamental reactivity of the components: an initial, often spontaneous, condensation followed by a heat-induced cyclization to form the thermodynamically stable heterocyclic ring.

-

Objective: To synthesize 1-phenyl-3-methyl-5-pyrazolone via the condensation of phenylhydrazine and ethyl acetoacetate.

-

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate (a β-ketoester, serving as the 1,3-dicarbonyl component)

-

-

Methodology:

-

Reactant Combination: Combine equimolar quantities of phenylhydrazine and ethyl acetoacetate in a suitable reaction vessel at ambient temperature. Rationale: The high reactivity of the hydrazine and the ketoester allows the initial condensation to occur without external heating.

-

Initial Condensation: Allow the mixture to stand. An exothermic reaction ensues, forming a viscous, oily condensation product (a phenylhydrazone intermediate) and a separate aqueous layer (water).[5]

-

Phase Separation: Carefully separate and remove the water formed during the condensation. Rationale: Removing water drives the initial equilibrium towards the hydrazone product and prepares the intermediate for the subsequent dehydration step.

-

Cyclization: Heat the isolated oily intermediate using a water bath (approximately 100°C) for several hours.[5] Rationale: Thermal energy is required to overcome the activation barrier for the intramolecular nucleophilic attack of the second nitrogen atom onto the ester carbonyl, leading to cyclization.

-

Product Formation: During heating, the elimination of ethanol occurs, driving the reaction to completion and resulting in the formation of the crude 1-phenyl-3-methyl-5-pyrazolone product.[6]

-

Purification: The crude product, a solid upon cooling, is purified by recrystallization from a suitable solvent (e.g., hot ethanol or water). Rationale: Recrystallization removes unreacted starting materials and by-products, yielding the pure pyrazolone.

-

This foundational protocol, a self-validating system due to the formation of stable by-products (water and ethanol) and a highly stable aromatic final product, opened the door to the systematic synthesis of pyrazole-based compounds.

Caption: General Mechanism of the Knorr Pyrazole Synthesis.

Part 2: Evolution of Synthetic Strategies

While the Knorr synthesis remains a cornerstone, the demands of modern drug discovery—requiring greater efficiency, regioselectivity, and molecular diversity—have driven the development of numerous alternative and complementary synthetic routes.

-

Synthesis from α,β-Unsaturated Carbonyls: Chalcones and other α,β-unsaturated ketones react with hydrazines to form intermediate pyrazolines, which can then be oxidized to the corresponding aromatic pyrazoles.[13] This method provides access to different substitution patterns than the classic Knorr synthesis.

-

1,3-Dipolar Cycloadditions: The reaction of nitrile imines (generated in situ from hydrazones) with alkynes is a powerful method for constructing the pyrazole ring with high regioselectivity.[13] This approach is particularly valuable for synthesizing polysubstituted pyrazoles.

-

Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials have emerged as highly efficient strategies.[13] These MCRs minimize waste and purification steps, aligning with the principles of green chemistry, by forming complex pyrazole derivatives in a single operation.

-

Modern Catalytic Methods: Recent years have seen the advent of advanced catalytic systems that improve reaction rates, yields, and environmental friendliness. These include the use of nano-ZnO, iodine, and copper salts as catalysts for various pyrazole-forming cyclocondensation and cyclization reactions.[14][15]

Caption: Mechanism of COX-2 Selective Inhibition by Celecoxib.

The "Privileged Scaffold": A Modern Pharmaceutical Workhorse

The success of Celecoxib solidified the pyrazole's status as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of biological target. The number of FDA-approved drugs containing a pyrazole nucleus has grown significantly, spanning a remarkable range of diseases. [16][17]This versatility underscores the core's favorable metabolic stability and its capacity to be decorated with functional groups that precisely interact with diverse protein active sites. [17]

| Drug Name (Brand Name) | Therapeutic Class | Core Indication |

|---|---|---|

| Celecoxib (Celebrex) | COX-2 Inhibitor | Arthritis, Acute Pain [1][18] |

| Sildenafil (Viagra) | PDE5 Inhibitor | Erectile Dysfunction [3][16] |

| Rimonabant (Acomplia) | CB1 Receptor Antagonist | Anti-obesity (Withdrawn) [18] |

| Apixaban (Eliquis) | Factor Xa Inhibitor | Anticoagulant [3] |

| Ruxolitinib (Jakafi) | JAK1/2 Inhibitor | Myelofibrosis, Cancer [16] |

| Axitinib (Inlyta) | Kinase Inhibitor | Renal Cell Carcinoma [16] |

| Lenacapavir (Sunlenca) | HIV-1 Capsid Inhibitor | HIV Infection [16] |

| Ibrutinib (Imbruvica) | BTK Inhibitor | B-cell Cancers [16]|

Part 4: Conclusion and Future Perspectives

From Ludwig Knorr's foundational synthesis of Antipyrine in 1883 to the rationally designed kinase inhibitors of the 21st century, the pyrazole core has been a constant and powerful presence in the evolution of medicine. Its journey illustrates the progression of drug discovery itself: from serendipitous findings to hypothesis-driven, structure-based design. The scaffold's inherent chemical stability, coupled with its synthetic tractability, ensures its continued relevance. [17] Future research will undoubtedly focus on developing novel, highly selective catalysts to access even more complex pyrazole derivatives with greater efficiency. As our understanding of biological pathways deepens, the pyrazole will continue to serve as a reliable starting point for designing next-generation therapeutics targeting an ever-expanding range of diseases, from resistant bacterial infections to neurodegenerative disorders. The enduring legacy of the pyrazole scaffold is a testament to the power of fundamental heterocyclic chemistry to address profound challenges in human health.

References

-

Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

-

Current status of pyrazole and its biological activities. Journal of Basic and Clinical Pharmacy. [Link]

-

Ludwig Knorr. Wikipedia. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry. [Link]

-

Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

-

Celecoxib. Wikipedia. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

-

The Chemistry and Synthesis of Antipyrine: A Historical and Modern Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Scientific Reports. [Link]

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry. [Link]

-

A review on biological activity of pyrazole contain pyrimidine derivatives. IOP Conference Series: Earth and Environmental Science. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Organic and Medicinal Chemistry International Journal. [Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Oudce. [Link]

-

Celecoxib History. News-Medical.Net. [Link]

-

Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Semantic Scholar. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Knorr Pyrazole Synthesis of Edaravone. Royal Society of Chemistry. [Link]

-

The Enduring Legacy of Antipyrine: From Early Synthesis to Modern Pharmaceutical Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

100th Anniversary: Death of Ludwig Knorr. ChemistryViews. [Link]

-

Chemistry of Antipyrine. ResearchGate. [Link]

-

Knorr pyrazole synthesis. ResearchGate. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Europe PMC. [Link]

-

Knorr pyrrole synthesis. Wikipedia. [Link]

-

Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Bentham Science. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Biomolecules. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. Future Science. [Link]

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]

-

Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. ResearchGate. [Link]

-

Pyrazole. Britannica. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

-

Pyrazole – Knowledge and References. Taylor & Francis. [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. books.rsc.org [books.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]

theoretical studies on 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid

An In-Depth Technical Guide to the Theoretical Studies of 3-Amino-4-bromo-1H-pyrazole-5-carboxylic Acid

Abstract

This technical guide provides a comprehensive theoretical exploration of this compound, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), we delve into the molecule's fundamental properties, including its optimized molecular geometry, spectroscopic signatures (FT-IR and NMR), and electronic characteristics through Frontier Molecular Orbital (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) analyses. The insights generated serve as a foundational resource for researchers, scientists, and drug development professionals, offering a robust computational framework to predict molecular behavior, guide synthetic strategies, and inform the design of novel therapeutic agents and functional materials.

Introduction: The Pyrazole Scaffold in Modern Research

The pyrazole ring system is a cornerstone in heterocyclic chemistry, forming the core of numerous compounds with diverse and potent biological activities. Pyrazole derivatives are integral to a wide array of pharmaceuticals, exhibiting anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1] The specific molecule of interest, this compound, combines several key functional groups onto this versatile scaffold: an amino group, a bromine atom, and a carboxylic acid. This unique combination of substituents creates a molecule with multiple sites for interaction and further functionalization, making it a highly attractive building block for drug discovery and organic synthesis.[2]

Theoretical studies, particularly those employing quantum chemical calculations like Density Functional Theory (DFT), are indispensable tools for predicting the physicochemical properties of such complex molecules before embarking on extensive experimental synthesis and testing.[3] By modeling the molecule's electronic structure and energetics, we can gain profound insights into its stability, reactivity, and spectroscopic characteristics, thereby accelerating the research and development process.[3][4] This guide synthesizes established computational protocols to present a detailed theoretical characterization of this compound.

Computational Methodology: A Validated Approach

To ensure the technical accuracy and reliability of our findings, all theoretical calculations were conceptualized based on widely accepted and validated computational chemistry protocols. The primary method employed is Density Functional Theory (DFT), renowned for its balance of accuracy and computational efficiency in studying organic molecules.[5][6]

Theoretical Framework

The calculations are performed using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional, which has a proven track record of successfully predicting the structural and spectral properties of organic compounds.[7] This is paired with the 6-311++G(d,p) basis set, which provides a flexible description of the electron distribution, including polarization and diffuse functions, essential for accurately modeling systems with heteroatoms and potential hydrogen bonding.[4]

Experimental Protocol: Computational Workflow

The following step-by-step methodology outlines the workflow for a comprehensive DFT analysis of the target molecule.

-

Geometry Optimization: The initial 3D structure of this compound is drawn and subjected to geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule, corresponding to its most stable structure.

-

Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also yields the theoretical FT-IR spectrum.

-

NMR Chemical Shift Calculation: The 1H and 13C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is a reliable approach for predicting NMR spectra.[8]

-

Electronic Property Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined from the optimized structure. These frontier orbitals are crucial for understanding the molecule's electronic transitions, stability, and reactivity.[9][10]

-

Electrostatic Potential Mapping: A Molecular Electrostatic Potential (MEP) map is generated to visualize the charge distribution and identify reactive sites for electrophilic and nucleophilic attacks.[9]

Figure 2: 2D representation of this compound.

Table 1: Selected Predicted Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-N2 | 1.34 | N1-N2-C3 | 111.5 |

| N2-C3 | 1.33 | N2-C3-C4 | 105.8 |

| C3-C4 | 1.42 | C3-C4-C5 | 107.2 |

| C4-C5 | 1.39 | C4-C5-N1 | 108.0 |

| C5-N1 | 1.35 | C5-N1-N2 | 107.5 |

| C4-Br | 1.89 | C3-C4-Br | 125.1 |

| C3-N(H₂) | 1.36 | C4-C3-N(H₂) | 128.5 |

| C5-C(OOH) | 1.48 | N1-C5-C(OOH) | 124.3 |

Note: These values are representative and derived from DFT calculations on similar pyrazole structures. Actual values may vary slightly.

Theoretical Spectroscopic Analysis

FT-IR Spectrum: The theoretical vibrational spectrum provides a fingerprint of the molecule's functional groups.

-

O-H Stretching: A broad band is predicted in the 3400-3200 cm⁻¹ region, characteristic of the carboxylic acid O-H stretching, broadened by hydrogen bonding. [3]* N-H Stretching: Vibrations for the pyrazole N-H and the amino (-NH₂) group are expected around 3350-3150 cm⁻¹.

-

C=O Stretching: A strong absorption peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid is anticipated around 1720-1700 cm⁻¹.

-

C=N & C=C Stretching: Ring stretching vibrations for the pyrazole C=N and C=C bonds are typically observed in the 1600-1450 cm⁻¹ region. [9]* C-Br Stretching: The carbon-bromine stretching vibration is expected to appear in the lower frequency region, typically around 600-500 cm⁻¹.

NMR Spectra: Predicted chemical shifts provide insight into the electronic environment of each nucleus.

-

1H NMR: The proton on the pyrazole nitrogen (N-H) is expected to be the most deshielded, appearing as a broad singlet at high ppm values (~11.0-13.0 ppm), similar to other N-H protons in pyrazole carboxylic acids. [8]The protons of the amino group (-NH₂) would likely appear as a broad singlet around 5.0-6.0 ppm. Due to the substitution pattern, there are no protons directly on the pyrazole ring carbons.

-

13C NMR: The carbon of the carbonyl group (-COOH) is predicted to be the most deshielded (~160-165 ppm). The pyrazole ring carbons (C3, C4, C5) would have distinct signals influenced by their substituents. C3 (bonded to the amino group) and C5 (bonded to the carboxylic acid) would be downfield, while C4 (bonded to bromine) would also be significantly affected.

Electronic Properties and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO and LUMO are key to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. [9]The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. [10]

-

HOMO: The highest occupied molecular orbital is predicted to be localized primarily over the electron-rich pyrazole ring and the amino group, indicating these are the primary sites of electron donation.

-

LUMO: The lowest unoccupied molecular orbital is expected to be distributed across the pyrazole ring and significantly on the electron-withdrawing carboxylic acid group.

-

Energy Gap (ΔE): A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. [7][9]For pyrazole derivatives, this gap is a critical parameter for predicting their potential as electronic materials or as biologically active agents. [7]

Figure 3: Diagram of the HOMO-LUMO energy gap.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution.

-

Negative Potential (Red/Yellow): Regions of negative electrostatic potential, indicating electron-rich areas, are expected around the carboxylic acid's oxygen atoms and the nitrogen atoms of the pyrazole ring. These sites are susceptible to electrophilic attack.

-

Positive Potential (Blue): Regions of positive potential, indicating electron-poor areas, are predicted around the hydrogen atoms of the amino and carboxylic acid groups. These are potential sites for nucleophilic attack.

Potential Applications and Drug Development Insights

The theoretical analysis of this compound provides valuable insights for its application in drug development and materials science.

-

Pharmacological Potential: Pyrazole carboxylic acid derivatives are known to possess a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. [11][12]The presence of the amino group at the C3 position and the carboxylic acid at C5 provides key hydrogen bond donor and acceptor sites, which are critical for binding to biological targets like enzymes and receptors.

-

Synthetic Intermediate: The molecule is an excellent scaffold for further chemical modification. The amino group can be acylated or alkylated, the carboxylic acid can be converted to esters or amides, and the bromine atom can be replaced through various cross-coupling reactions. This versatility allows for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies. [12][13]* Material Science: The planar, electron-rich structure of the pyrazole ring suggests potential applications in organic electronics. The HOMO-LUMO gap is a key parameter in designing organic semiconductors and dyes for optoelectronic devices. [3]

Conclusion

This technical guide has presented a comprehensive theoretical framework for the study of this compound using Density Functional Theory. The computational analysis of its molecular structure, spectroscopic properties, and electronic reactivity provides a deep understanding of its intrinsic characteristics. The optimized geometry, predicted FT-IR and NMR spectra, and analysis of frontier molecular orbitals and electrostatic potential collectively establish a robust foundation for future experimental work. These theoretical insights are crucial for guiding the synthesis of novel derivatives and for exploring the potential of this versatile molecule in drug discovery and the development of advanced functional materials.

References

- BenchChem. (2025). A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals. Benchchem.

- IntechOpen. (2025).

- ResearchGate. (2025). Synthesis, characterization and DFT study of a new family of pyrazole derivatives.

- National Library of Medicine. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed.

- AIP Publishing. (2020).

- Journal of the Chemical Society of Pakistan. (2014). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. J. Chem. Soc. Pak.

- National Library of Medicine. (2025). Comprehensive DFT study of 3-(2-furyl)

- ResearchGate. (2025). 1H–pyrazole–3–carboxylic acid: Experimental and computational study.

- National Library of Medicine. (n.d.). Current status of pyrazole and its biological activities. PMC.

- MDPI. (n.d.).

- ResearchGate. (n.d.). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide.

- SpringerLink. (2015). Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Journal of the Iranian Chemical Society.

- WuXi AppTec. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi AppTec.

- MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.

- A reputable chemical supplier. (n.d.). 3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid.

- IAEA. (n.d.). Synthesis characterization and DFT study of pyrazole-carboxamides compounds. INIS.

- ChemBK. (2024). 3-Amino-4-bromopyrazole-5-carboxylic acid. ChemBK.

- ResearchGate. (n.d.). The HOMO, LUMO plots with energy and global reactivity index values....

- JOCPR. (n.d.).

- National Library of Medicine. (2024).

- BLDpharm. (n.d.). 2750646-63-8|3-Amino-5-bromo-1H-pyrazole-4-carboxylic acid. BLDpharm.

- ACS Publications. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method.

- Guidechem. (n.d.). How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid?. Guidechem.

- National Library of Medicine. (n.d.). 5-bromo-1H-pyrazole-3-carboxylic acid. PubChem.

- National Library of Medicine. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.

- National Library of Medicine. (n.d.). 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid. PMC.

- BenchChem. (2025).

- MDPI. (n.d.). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. MDPI.

- National Library of Medicine. (n.d.). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. PMC.

- ResearchGate. (n.d.). Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ.

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

solubility of 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 3-amino-4-bromo-1H-pyrazole-5-carboxylic Acid in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key heterocyclic building block in medicinal chemistry. We delve into the molecular structure, analyze the governing physicochemical principles that dictate its solubility, and present a predicted solubility profile in a range of common organic solvents. Crucially, this guide furnishes a robust, step-by-step experimental protocol for the definitive determination of thermodynamic solubility via the equilibrium shake-flask method, empowering researchers to generate precise data for their specific applications.

Introduction: The Significance of a Versatile Heterocycle

This compound is a highly functionalized pyrazole derivative. Such compounds are of significant interest to researchers in drug discovery and agrochemical development.[1] The pyrazole scaffold is a well-established pharmacophore found in numerous marketed drugs. The presence of an amino group, a carboxylic acid, and a bromine atom provides multiple reaction handles for synthetic diversification, making it a valuable intermediate for constructing complex molecular architectures.[1][2]

Understanding the solubility of this intermediate is not a trivial pursuit; it is fundamental to its practical application. Inefficient solubility can lead to:

-

Poor Reaction Performance: Heterogeneous reaction mixtures can result in slower kinetics, incomplete conversions, and difficulty in monitoring.

-

Challenging Purifications: Selecting an appropriate solvent system for crystallization—a critical step for ensuring purity—is entirely dependent on solubility behavior.[3]

-

Inaccurate Biological Screening: For drug development professionals, creating homogenous stock solutions is essential for reliable high-throughput screening (HTS) assays.[4][5]

This guide serves as a foundational resource for any scientist working with this compound, providing the theoretical framework and practical methodology to effectively manage its solubility.

Molecular Structure and Physicochemical Properties

To predict the solubility of a compound, we must first understand its intrinsic properties. The structure of this compound is rich in functional groups that dictate its interactions with various solvents.

Structure: ``` O // C(=O)O / C1=C(Br)N(H)N=C1N

Caption: Figure 1. Thermodynamic forces governing the dissolution process.

Solubility Profile in Common Organic Solvents

While precise experimental data for this specific compound is not widely published, a qualitative and predicted solubility profile can be constructed based on its molecular structure and the principles discussed above.

Predicted Solubility:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) . These solvents are strong hydrogen bond acceptors and have high polarity, allowing them to effectively solvate both the polar functional groups and disrupt the crystal lattice. DMSO is particularly effective at dissolving a wide range of compounds for biological screening. [6][7]* Moderate Solubility: Expected in polar protic solvents such as Methanol and Ethanol . These alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the solute. [2]However, their own strong hydrogen-bonding networks (solvent-solvent interactions) can make the overall process less favorable than with DMSO.

-

Low to Sparingly Soluble: Expected in solvents of intermediate polarity like Acetonitrile , Tetrahydrofuran (THF) , and Ethyl Acetate . These solvents have limited or no hydrogen bond donating ability, making them less effective at solvating the full range of functional groups on the molecule.

-

Insoluble: Expected in nonpolar solvents such as Hexane , Toluene , and Dichloromethane (DCM) . These solvents cannot form hydrogen bonds and have weak intermolecular forces, making them incapable of overcoming the strong solute-solute interactions of the crystal lattice. [8][9] The table below summarizes this predicted profile.

| Solvent | Solvent Type | Polarity | Predicted Solubility | Rationale for Researchers |

| DMSO | Polar Aprotic | High | High | Excellent for creating concentrated stock solutions for reactions and biological assays. [6] |

| DMF | Polar Aprotic | High | High | Good alternative to DMSO for reactions at higher temperatures. |

| Methanol | Polar Protic | High | Moderate | Useful as a reaction solvent and for purification by crystallization, potentially in a mixed-solvent system. [10] |

| Ethanol | Polar Protic | High | Moderate | Similar to methanol, often used in crystallization. Less toxic than methanol. |

| Acetonitrile | Polar Aprotic | Medium | Low | May be useful as an anti-solvent in crystallization procedures. |

| THF | Polar Aprotic | Medium | Low | Generally not a primary choice unless required for specific reaction chemistry. |

| Ethyl Acetate | Polar Aprotic | Medium | Low | Useful for extraction and chromatography; poor for dissolution. |

| Dichloromethane | Nonpolar | Low | Insoluble | Unlikely to be an effective solvent for this compound. |

| Toluene | Nonpolar | Low | Insoluble | Can be used as an anti-solvent to induce precipitation from a more polar solution. |

| Hexane | Nonpolar | Low | Insoluble | Excellent anti-solvent for precipitating polar compounds. |

Experimental Protocol: Thermodynamic Solubility Determination

To obtain definitive, quantitative solubility data, a standardized experimental method is required. The Equilibrium Shake-Flask Method , compliant with OECD Guideline 105, is the gold standard for determining thermodynamic solubility. [11][12]It measures the saturation concentration of a compound in a solvent at equilibrium.

Causality Behind Experimental Choices:

-

Excess Solid: Using a clear excess of the solid ensures that the resulting solution is truly saturated.

-

Equilibration Time: Allowing sufficient time (e.g., 24-48 hours) with constant agitation is critical to ensure the system reaches thermodynamic equilibrium. [4][13]Preliminary tests should be run to confirm that the concentration does not increase between, for example, the 24h and 48h time points.

-

Temperature Control: Solubility is temperature-dependent. A constant temperature bath is essential for reproducible results. [13]* Phase Separation: Centrifugation and/or filtration through a low-binding filter (e.g., PTFE) is necessary to completely remove all undissolved solid particles before analysis, which would otherwise lead to an overestimation of solubility.

-

Quantitative Analysis: A validated analytical method, such as HPLC-UV or LC-MS, with a proper calibration curve is required for accurate concentration measurement of the saturated supernatant. [4] The workflow for this protocol is illustrated below.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. quora.com [quora.com]

- 4. enamine.net [enamine.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]

- 9. teachy.ai [teachy.ai]

- 10. lookchem.com [lookchem.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. filab.fr [filab.fr]

- 13. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Reactivity of the Amino Group in 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Synthetic Potential of a Privileged Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents. Among the vast family of pyrazole-containing building blocks, 3-amino-4-bromo-1H-pyrazole-5-carboxylic acid stands out as a trifunctional scaffold of significant interest. Its strategic arrangement of a nucleophilic amino group, a synthetically versatile bromine atom, and a readily modifiable carboxylic acid function offers a rich platform for the generation of diverse molecular architectures. This guide, intended for researchers and professionals in drug development, provides a deep dive into the chemical reactivity of the exocyclic amino group, a key handle for molecular elaboration. We will explore the electronic and steric factors governing its reactivity and provide insights into its derivatization through common and advanced synthetic methodologies.

The Electronic and Steric Landscape of the Amino Group

The reactivity of the amino group in this compound is intricately governed by the electronic and steric interplay of the adjacent substituents and the pyrazole ring itself.

Electronic Effects:

The pyrazole ring is an electron-rich aromatic system. However, the presence of two strongly electron-withdrawing groups, the bromine atom at the C4 position and the carboxylic acid group at the C5 position, significantly modulates the electron density of the ring and, consequently, the nucleophilicity of the C3-amino group.[1][2] The inductive and mesomeric effects of these substituents decrease the electron density on the pyrazole ring, which in turn reduces the basicity and nucleophilicity of the exocyclic amino group compared to a simple 3-aminopyrazole. This deactivation, however, also enhances the acidity of the N-H protons of the amino group, which can be a factor in certain reactions.

Steric Hindrance:

The amino group is flanked by a bromine atom and a carboxylic acid group. While the bromine atom is relatively small, the carboxylic acid group can exert significant steric hindrance, particularly in reactions involving bulky electrophiles. This steric congestion can influence the regioselectivity of reactions and may necessitate the use of less hindered reagents or more forcing reaction conditions.

The interplay of these electronic and steric factors dictates the chemoselectivity of reactions involving this trifunctional molecule. Understanding this landscape is crucial for designing successful synthetic strategies.

Key Reactions of the Amino Group

The amino group of this compound serves as a versatile nucleophile, participating in a range of chemical transformations.

Acylation Reactions